2,5,5-trimethylcyclohexane-1,3-dione
Overview
Description
2,5,5-Trimethylcyclohexane-1,3-dione is an organic compound with the molecular formula C9H14O2. It is a cyclic diketone, characterized by the presence of two ketone groups on a cyclohexane ring. This compound is notable for its structural stability and reactivity, making it a valuable intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5,5-Trimethylcyclohexane-1,3-dione can be synthesized through several methods. One common approach involves the oxidation of 3,5,5-trimethylcyclohex-3-en-1-one using molecular oxygen or an oxygen-containing gas in the presence of an organic base and an organometallic complex catalyst . Another method includes the use of 1,1-dibromoethene at the 3-position of the cyclopropyl ring to prepare novel derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes, utilizing catalysts such as manganese, iron, cobalt, or copper complexes. These processes are optimized for high yield and purity, ensuring the compound’s suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
2,5,5-Trimethylcyclohexane-1,3-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex diketones or carboxylic acids.
Reduction: Reduction reactions can convert the diketone groups into alcohols or alkanes.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include molecular oxygen, hydrogen gas, and various organometallic catalysts. Reaction conditions often involve controlled temperatures and pressures to ensure optimal reaction rates and product yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
2,5,5-Trimethylcyclohexane-1,3-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,5,5-trimethylcyclohexane-1,3-dione involves its interaction with various molecular targets and pathways. For instance, it can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic processes. This inhibition can lead to changes in cellular functions and biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3,5,5-Trimethylcyclohexane-1,2-dione: Another cyclic diketone with similar structural features but different reactivity and applications.
1,3-Cyclohexanedione, 5,5-dimethyl-: A related compound with distinct chemical properties and uses.
Uniqueness
2,5,5-Trimethylcyclohexane-1,3-dione is unique due to its specific arrangement of methyl groups and ketone functionalities, which confer distinct reactivity and stability. This uniqueness makes it particularly valuable in synthetic chemistry and industrial applications .
Properties
IUPAC Name |
2,5,5-trimethylcyclohexane-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-6-7(10)4-9(2,3)5-8(6)11/h6H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJTGLPHMQKJRIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)CC(CC1=O)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50150069 | |
Record name | 1,3-Cyclohexanedione, 2,5,5-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50150069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1125-11-7 | |
Record name | 1,3-Cyclohexanedione, 2,5,5-trimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001125117 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyldimedone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122104 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Cyclohexanedione, 2,5,5-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50150069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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